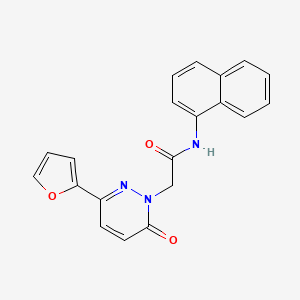

![molecular formula C19H20ClF2N3OS B2936226 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride CAS No. 1215737-69-1](/img/structure/B2936226.png)

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzothiazole derivatives have been evaluated for their corrosion inhibiting effects against steel in acidic solutions, demonstrating significant efficiency. These compounds can adsorb onto surfaces through physical and chemical means, offering extra stability and higher inhibition efficiencies compared to previously reported inhibitors (Hu et al., 2016).

Antimicrobial and Anticancer Activity

Several studies have synthesized and tested benzothiazole derivatives for their antimicrobial and anticancer properties. Some derivatives showed promising activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017). Furthermore, novel 4-thiazolidinone derivatives exhibited significant in vitro antimicrobial and anticancer potentials, highlighting the structural motif's importance in biological activity (Deep et al., 2016).

Photophysical and Structural Properties

The synthesis of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines conjugated with the donor 4-dimethylaminophenyl group revealed significant insights into their photophysical and structural properties. These compounds demonstrate high emissivity and solid-state fluorescence quantum yield, suggesting potential applications in material science and optical devices (Potopnyk et al., 2018).

Biological and Pharmacological Evaluation

Benzothiazole derivatives have been screened for antimicrobial activities, revealing a broad spectrum of activity against bacterial and fungal strains. The wide range of biodynamic properties exhibited by these compounds underscores their pharmacological potential and the feasibility of synthesizing potent biodynamic agents (Jagtap et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic or basic conditions.

Amidation Reaction: The benzothiazole derivative is then reacted with 3-(dimethylamino)propylamine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent, such as EDCI or DCC, and a base, such as triethylamine.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the dimethylamino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield

Eigenschaften

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3OS.ClH/c1-23(2)9-6-10-24(18(25)13-7-4-3-5-8-13)19-22-17-15(21)11-14(20)12-16(17)26-19;/h3-5,7-8,11-12H,6,9-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAFJFMXILASMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2936146.png)

![4-(3,4-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2936149.png)

![2-[2-(3-methoxyphenyl)-2-oxoethyl]-4-propyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2936151.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2936155.png)

![3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936157.png)

![N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2936165.png)

![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2936166.png)